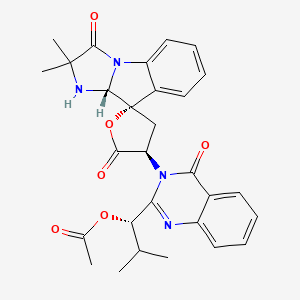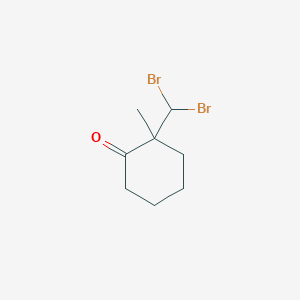
1-(2-Hydroxyphenyl)-3-(phenylsulfanyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxyphenyl)-3-(phenylsulfanyl)propan-1-one is an organic compound that features both hydroxy and sulfanyl functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyphenyl)-3-(phenylsulfanyl)propan-1-one typically involves the reaction of 2-hydroxyacetophenone with thiophenol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the thiophenol attacks the carbonyl carbon of the 2-hydroxyacetophenone, leading to the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and concentration to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: 1-(2-Hydroxyphenyl)-3-(phenylsulfanyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The sulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at room temperature.
Substitution: Nucleophiles like amines or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Formation of 1-(2-Hydroxyphenyl)-3-(phenylsulfonyl)propan-1-one.
Reduction: Formation of 1-(2-Hydroxyphenyl)-3-(phenylsulfanyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(2-Hydroxyphenyl)-3-(phenylsulfanyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1-(2-Hydroxyphenyl)-3-(phenylsulfanyl)propan-1-one exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the modulation of enzyme activities and signaling pathways. Further research is needed to elucidate the exact mechanisms involved.
相似化合物的比较
- 2-Hydroxy-1,2-diphenyl-propan-1-one
- 1-Naphthalen-2-yl-propan-1-one
Comparison: 1-(2-Hydroxyphenyl)-3-(phenylsulfanyl)propan-1-one is unique due to the presence of both hydroxy and sulfanyl groups, which confer distinct chemical reactivity and potential biological activities. In contrast, similar compounds like 2-Hydroxy-1,2-diphenyl-propan-1-one and 1-Naphthalen-2-yl-propan-1-one lack the sulfanyl group, resulting in different chemical properties and applications.
属性
CAS 编号 |
61189-81-9 |
|---|---|
分子式 |
C15H14O2S |
分子量 |
258.3 g/mol |
IUPAC 名称 |
1-(2-hydroxyphenyl)-3-phenylsulfanylpropan-1-one |
InChI |
InChI=1S/C15H14O2S/c16-14-9-5-4-8-13(14)15(17)10-11-18-12-6-2-1-3-7-12/h1-9,16H,10-11H2 |
InChI 键 |
HRBISFYVKLOMJT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SCCC(=O)C2=CC=CC=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene](/img/structure/B14597393.png)
![1,4-Dioxaspiro[4.4]non-2-ene](/img/structure/B14597396.png)
![4-[(4-Propylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14597404.png)

![2-[Di(propan-2-yl)amino]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14597424.png)

![1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B14597436.png)




![1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane](/img/structure/B14597459.png)
![1,6-Diazabicyclo[4.1.0]heptane](/img/structure/B14597463.png)
![N-[(4aR,9bR)-8,9b-Dimethyl-4a,9b-dihydrodibenzo[b,d]furan-3(4H)-ylidene]hydroxylamine](/img/structure/B14597473.png)
